molecular formula C5H3IN4 B13669386 3-Iodo-1H-pyrazolo[3,4-b]pyrazine

3-Iodo-1H-pyrazolo[3,4-b]pyrazine

Cat. No.: B13669386
M. Wt: 246.01 g/mol
InChI Key: ZSGUAESGUQLPGS-UHFFFAOYSA-N
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Description

3-Iodo-1H-pyrazolo[3,4-b]pyrazine is a heterocyclic compound that belongs to the family of pyrazolopyrazines. These compounds are characterized by a fused ring system consisting of a pyrazole ring and a pyrazine ring. The presence of an iodine atom at the 3-position of the pyrazole ring makes this compound particularly interesting for various chemical and biological applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Iodo-1H-pyrazolo[3,4-b]pyrazine typically involves the iodination of a preformed pyrazolopyrazine scaffold. One common method involves the reaction of 1H-pyrazolo[3,4-b]pyrazine with iodine in the presence of an oxidizing agent such as hydrogen peroxide or sodium hypochlorite. The reaction is usually carried out in an organic solvent like acetonitrile or dichloromethane at room temperature .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the purification of the compound can be achieved through techniques such as recrystallization or chromatography .

Chemical Reactions Analysis

Types of Reactions

3-Iodo-1H-pyrazolo[3,4-b]pyrazine can undergo various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with sodium azide can yield 3-azido-1H-pyrazolo[3,4-b]pyrazine, while coupling reactions can produce various biaryl derivatives .

Scientific Research Applications

3-Iodo-1H-pyrazolo[3,4-b]pyrazine has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 3-Iodo-1H-pyrazolo[3,4-b]pyrazine involves its interaction with specific molecular targets. For example, it can bind to the active site of enzymes, inhibiting their activity. The iodine atom at the 3-position can enhance the compound’s binding affinity and specificity for certain targets. Additionally, the fused ring system can facilitate interactions with nucleic acids and proteins, making it a valuable tool in biochemical research .

Comparison with Similar Compounds

Similar Compounds

  • 3-Bromo-1H-pyrazolo[3,4-b]pyrazine
  • 3-Chloro-1H-pyrazolo[3,4-b]pyrazine
  • 3-Fluoro-1H-pyrazolo[3,4-b]pyrazine

Uniqueness

Compared to its halogenated analogs, 3-Iodo-1H-pyrazolo[3,4-b]pyrazine exhibits unique properties due to the larger size and higher polarizability of the iodine atom. These characteristics can influence the compound’s reactivity and binding interactions, making it distinct from its bromo, chloro, and fluoro counterparts .

Properties

Molecular Formula

C5H3IN4

Molecular Weight

246.01 g/mol

IUPAC Name

3-iodo-2H-pyrazolo[3,4-b]pyrazine

InChI

InChI=1S/C5H3IN4/c6-4-3-5(10-9-4)8-2-1-7-3/h1-2H,(H,8,9,10)

InChI Key

ZSGUAESGUQLPGS-UHFFFAOYSA-N

Canonical SMILES

C1=NC2=C(NN=C2N=C1)I

Origin of Product

United States

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